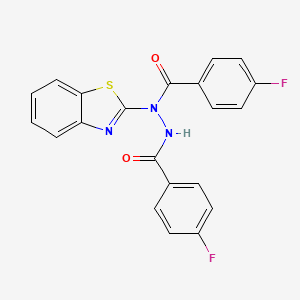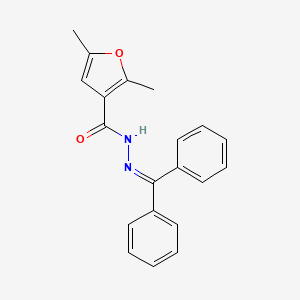![molecular formula C19H19Cl2N3 B11662585 4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B11662585.png)
4-(4-chlorophenyl)-N-[(2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]piperazin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-2-CHLORO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE is a compound that belongs to the class of arylpiperazine derivatives. These compounds are known for their diverse biological activities, particularly as ligands for serotonin receptors
Preparation Methods
The synthesis of (2Z)-2-CHLORO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE typically involves a multi-step process. One common method involves the reaction of 1,8-naphthalimide with (Z)-1,4-dichloro-2-butene and 1-(3-chlorophenyl)piperazine hydrochloride in the presence of potassium carbonate and a catalytic amount of potassium iodide in dimethylformamide (DMF). The reaction mixture is stirred at ambient temperature for several hours, followed by purification through crystallization .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under basic conditions.
Oxidation and Reduction:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2Z)-2-CHLORO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of (2Z)-2-CHLORO-N-[4-(4-CHLOROPHENYL)PIPERAZIN-1-YL]-3-PHENYLPROP-2-EN-1-IMINE involves its interaction with serotonin receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various signaling pathways and physiological processes, although the specific molecular targets and pathways involved are still under investigation .
Properties
Molecular Formula |
C19H19Cl2N3 |
|---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(Z)-2-chloro-N-[4-(4-chlorophenyl)piperazin-1-yl]-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C19H19Cl2N3/c20-17-6-8-19(9-7-17)23-10-12-24(13-11-23)22-15-18(21)14-16-4-2-1-3-5-16/h1-9,14-15H,10-13H2/b18-14-,22-15? |
InChI Key |
GKTCKRFZPZONDN-USTBVZSFSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=C/C(=C/C3=CC=CC=C3)/Cl |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)N=CC(=CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11662502.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11662503.png)
![1-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11662504.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B11662522.png)
![ethyl (2Z)-5-(2-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11662530.png)
![N'-[(E)-(5-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11662535.png)
![N'-{(E)-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methylidene}pyridine-4-carbohydrazide](/img/structure/B11662543.png)
![(2E)-3-[3-methoxy-4-(pentyloxy)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B11662549.png)
![2-phenyl-N-[(4-phenyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B11662553.png)
![4-fluoro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11662560.png)

![6-Amino-3-tert-butyl-4-(4-hydroxy-3,5-dimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11662587.png)

![3-methyl-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11662597.png)
